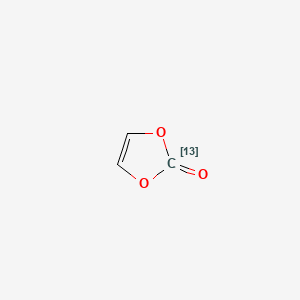

Vinylene Carbonate-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

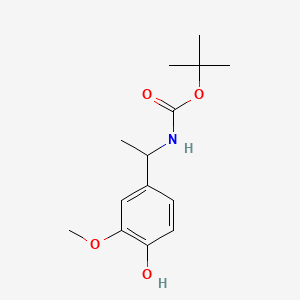

Vinylene Carbonate-13C is a labeled variant of vinylene carbonate, a cyclic organic compound with the chemical formula C3H2O3. The “13C” label indicates that the compound contains the carbon-13 isotope, which is often used in nuclear magnetic resonance (NMR) spectroscopy for tracing and studying molecular structures. Vinylene carbonate itself is known for its applications in various fields, including as an electrolyte additive in lithium-ion batteries due to its ability to stabilize the electrode/electrolyte interface .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Vinylene Carbonate-13C can be synthesized through several methods. One common approach involves the use of ethylene carbonate as a starting material. The synthesis typically involves a two-step process:

Photochlorination: Ethylene carbonate undergoes photochlorination with chlorine or sulfuryl chloride at 60-70°C to produce monochloroethylene carbonate.

Dehydrochlorination: The monochloroethylene carbonate is then subjected to dehydrochlorination using a base such as triethylamine, resulting in the formation of vinylene carbonate.

Industrial Production Methods

Industrial production of vinylene carbonate often involves optimizing the chlorination conditions to suppress the formation of by-products and employing gentle purification processes to obtain highly pure vinylene carbonate. Techniques such as thin-film evaporation, fractional recrystallization, and zone melting are used to purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Vinylene Carbonate-13C undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(vinylene carbonate).

Ring-Opening Reactions: Base-driven ring-opening reactions can occur, leading to the formation of different products.

Cycloadditions: It acts as a dienophile in Diels-Alder reactions and other cycloadditions.

Common Reagents and Conditions

Bases: Triethylamine is commonly used in dehydrochlorination reactions.

Major Products

Poly(vinylene carbonate): Formed through polymerization.

Various Organic Compounds: Formed through ring-opening and cycloaddition reactions.

Applications De Recherche Scientifique

Vinylene Carbonate-13C has a wide range of scientific research applications:

Chemistry: Used as a monomer in polymerization reactions and as a dienophile in cycloadditions.

Biology: Utilized in NMR spectroscopy for studying molecular structures due to the presence of the carbon-13 isotope.

Medicine: Employed in the synthesis of prodrugs such as olmesartan medoxomil and azilsartan medoxomil.

Industry: Used as an electrolyte additive in lithium-ion batteries to enhance stability and performance.

Mécanisme D'action

Vinylene Carbonate-13C exerts its effects through various mechanisms:

Electrolyte Additive: In lithium-ion batteries, it stabilizes the electrode/electrolyte interface by forming a solid electrolyte interphase (SEI) layer, which enhances battery performance and longevity.

Polymerization: The activated double bond in vinylene carbonate facilitates polymerization reactions, leading to the formation of poly(vinylene carbonate).

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylene Carbonate: A saturated cyclic carbonate used as a starting material for vinylene carbonate synthesis.

Propylene Carbonate: Another cyclic carbonate with similar applications in batteries and as a solvent.

Dimethyl Carbonate: A linear carbonate used as a solvent and reagent in organic synthesis.

Uniqueness

Vinylene Carbonate-13C is unique due to its unsaturated nature and the presence of the carbon-13 isotope. This makes it particularly valuable in NMR spectroscopy and in applications where the reactivity of the double bond is advantageous .

Propriétés

Formule moléculaire |

C3H2O3 |

|---|---|

Poids moléculaire |

87.04 g/mol |

Nom IUPAC |

(213C)1,3-dioxol-2-one |

InChI |

InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H/i3+1 |

Clé InChI |

VAYTZRYEBVHVLE-LBPDFUHNSA-N |

SMILES isomérique |

C1=CO[13C](=O)O1 |

SMILES canonique |

C1=COC(=O)O1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)

![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)